molecular formula C13H14FNO2 B7882270 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one CAS No. 721958-61-8

6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one

Cat. No. B7882270
CAS RN: 721958-61-8
M. Wt: 235.25 g/mol
InChI Key: VIDRCVJKHNBSPC-UHFFFAOYSA-N
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Description

6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spiro[chromane-2,4'-piperidine]-4(3H)-one in Medicinal Chemistry : This pharmacophore is a key structural component in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have shown their biological relevance, indicating potential in developing new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).

  • c-Met/ALK Inhibitors : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a compound similar to 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one, have been identified as potent, selective, and orally efficacious c-Met/ALK dual inhibitors. These show significant tumor growth inhibition in pharmacological and antitumor assays (Li et al., 2013).

  • Stearoyl-CoA Desaturase 1 Inhibitors : Novel spiropiperidine-based SCD1 inhibitors have been synthesized and evaluated. These compounds, including a variant of 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one, demonstrated strong potency for liver SCD1 inhibition and potential for reducing plasma desaturation index in animal models (Uto et al., 2010).

  • δ-Opioid Agonists : Compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl) benzamide have been explored as novel δ-opioid agonists. They show good oral bioavailability and potential in chronic pain treatment, mediated by δ-opioid receptors with contributions from peripheral neurons (Nozaki et al., 2012).

  • TRPM8 Antagonists : N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as TRPM8 channel blockers, showing excellent potency in rodent models of neuropathic pain. This highlights the therapeutic potential of spiro[chromene-2,4'-piperidine] derivatives in pain management (Chaudhari et al., 2013).

properties

IUPAC Name

6-fluorospiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRCVJKHNBSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203410
Record name 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one

CAS RN

721958-61-8
Record name 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721958-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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